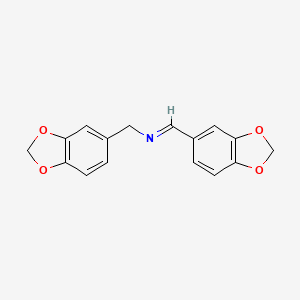![molecular formula C7H9ClN2O4 B11963296 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- CAS No. 80354-45-6](/img/structure/B11963296.png)
2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- is a chemical compound with the molecular formula C6H6ClNO5. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinedione ring and a chloroethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- typically involves the reaction of 2,5-pyrrolidinedione with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form DNA cross-links.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- involves the formation of covalent bonds with nucleophilic sites in biological molecules. The chloroethyl group reacts with nucleophiles such as DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Pyrrolidinedione, 1-ethyl-: Similar structure but with an ethyl group instead of a chloroethyl group.
2,5-Pyrrolidinedione, 1-methyl-: Contains a methyl group instead of a chloroethyl group.
Uniqueness
2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- is unique due to its chloroethyl group, which imparts distinct reactivity and biological activity. This makes it particularly useful in applications where DNA cross-linking is desired, such as in cancer therapy.
Propriétés
Numéro CAS |
80354-45-6 |
|---|---|
Formule moléculaire |
C7H9ClN2O4 |
Poids moléculaire |
220.61 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C7H9ClN2O4/c8-3-4-9-7(13)14-10-5(11)1-2-6(10)12/h1-4H2,(H,9,13) |
Clé InChI |
VXNHCPPBYBZRRS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


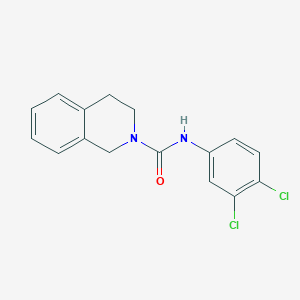
![N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea](/img/structure/B11963224.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963232.png)
![Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11963235.png)
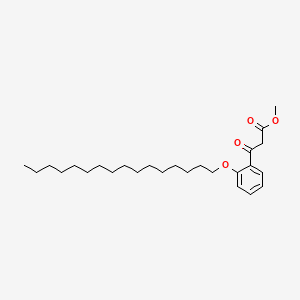
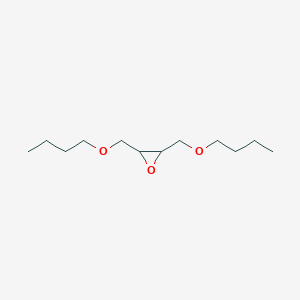


![(4E)-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11963261.png)
![(5Z)-3-(2-ethylhexyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963267.png)
![3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid](/img/structure/B11963278.png)
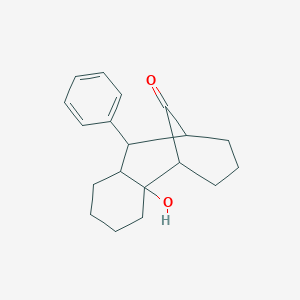
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963295.png)
